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Compound of Interest

Compound Name: Sulfamonomethoxine-13C6

Cat. No.: B13850195

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfamonomethoxine-13C6, a
stable isotope-labeled derivative of the sulfonamide antibiotic Sulfamonomethoxine. This
document details its chemical structure, physicochemical properties, synthesis, and analytical
methodologies. Furthermore, it elucidates its mechanism of action through a detailed signaling
pathway diagram, offering valuable insights for researchers in drug metabolism,
pharmacokinetics, and analytical chemistry.

Chemical Identity and Physical Properties

Sulfamonomethoxine-13C6 is an isotopically labeled form of Sulfamonomethoxine where six
carbon atoms on the phenyl ring have been replaced with the stable isotope, carbon-13. This
labeling provides a distinct mass shift, making it an ideal internal standard for quantitative
analysis by mass spectrometry.

Table 1: Chemical Identifiers of Sulfamonomethoxine-13C6 and Sulfamonomethoxine
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Identifier Sulfamonomethoxine-13C6 Sulfamonomethoxine
4-amino-N-(6- )
. 4-amino-N-(6-
methoxypyrimidin-4- o
IUPAC Name methoxypyrimidin-4-
yl)benzene-1,2,3,4,5,6-13C6- )
] yl)benzenesulfonamide[1]
sulfonamide
CAS Number 1416768-32-5 1220-83-3[2][3][4]
Molecular Formula C513C6H12N403S C11H12N403S
Molecular Weight 286.26 g/mol 280.30 g/mol

Table 2: Physicochemical Properties of Sulfamonomethoxine

Property

Value

Source

Melting Point

203-206 °C

Boiling Point

513.2°C

Solubility

Soluble in acetone and
methanol (10 mg/mL). Slightly
soluble in ethanol. Very slightly
soluble in diethyl ether.
Practically insoluble in water.
Soluble in dilute hydrochloric
acid and sodium hydroxide

solutions.

Appearance

White to pale yellow crystalline

powder.

Note: The physical properties of Sulfamonomethoxine-13C6 are expected to be very similar

to those of the unlabeled compound.

Mechanism of Action: Inhibition of Folic Acid

Synthesis
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Sulfamonomethoxine, like other sulfonamide antibiotics, exerts its bacteriostatic effect by
competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial
for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for
the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway,
Sulfamonomethoxine effectively halts bacterial growth and replication.
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Caption: Inhibition of bacterial folic acid synthesis by Sulfamonomethoxine.

Experimental Protocols
Synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine

A detailed, multi-step synthesis for producing [phenyl-ring-13C]-labeled Sulfamonomethoxine
has been described. The general workflow involves the initial acetylation of uniformly 13C-
labeled aniline, followed by chlorosulfonation, and subsequent condensation with 4-amino-6-
methoxypyrimidine. The final step involves hydrolysis to yield the desired product.
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Synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine

[U-13C6]-Aniline

'

Acetylation
(Acetic anhydride, K2CO3)

'

[U-13C6]-N-Phenylacetamide

'

Chlorosulfonation
(Chlorosulfonic acid)

'

[U-13C6]-4-Acetamidobenzenesulfonyl
chloride

'

Condensation with
4-Amino-6-methoxypyrimidine

i

[U-13C6]-N-[4-(acetylamino)phenyl]sulfonyl-
N-(6-methoxypyrimidin-4-yl)amine

'

Hydrolysis
(NaOH, then HCI)

[phenyl-ring-13C6]-Sulfamonomethoxine

Purification
(Crystallization)

Click to download full resolution via product page

Caption: General workflow for the synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine.
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A detailed protocol can be adapted from the published synthesis of related labeled
sulfonamides. The key steps are:

Acetylation of [U-13C6]-Aniline: [U-13C6]-Aniline is reacted with acetic anhydride in the
presence of a base such as potassium carbonate to yield [U-13C6]-N-phenylacetamide.

e Chlorosulfonation: The resulting acetanilide is treated with chlorosulfonic acid to introduce
the sulfonyl chloride group at the para position of the phenyl ring.

e Condensation: The [U-13C6]-4-acetamidobenzenesulfonyl chloride is then condensed with
4-amino-6-methoxypyrimidine in a suitable solvent.

e Hydrolysis: The acetyl protecting group is removed by hydrolysis with sodium hydroxide,
followed by neutralization with hydrochloric acid to precipitate the final product, [phenyl-ring-
13C6]-Sulfamonomethoxine.

 Purification: The product is purified by recrystallization to achieve high purity.

Analytical Methodology: High-Performance Liquid
Chromatography (HPLC)

A common method for the analysis of Sulfamonomethoxine in various matrices is reverse-
phase HPLC. The following is a general protocol that can be adapted for the analysis of
Sulfamonomethoxine-13C6.

Table 3: Example HPLC Parameters for Sulfamonomethoxine Analysis
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Parameter Condition

C18 reverse-phase column (e.g., 4.6 x 150 mm,

Column
5 pm)
Isocratic or gradient elution with a mixture of an
) agueous buffer (e.g., 0.1% formic acid in water)
Mobile Phase ) - o
and an organic modifier (e.g., acetonitrile or
methanol).
Flow Rate 1.0 mL/min
) UV at 254 nm or Mass Spectrometry (for 13C6
Detection .
variant)
Injection Volume 10-20 uL
Column Temperature 40 °C

Sample Preparation:

For biological matrices, a protein precipitation step with a solvent like acetonitrile or methanol is
typically employed, followed by centrifugation and filtration of the supernatant before injection.

Spectroscopic Data

While a specific Certificate of Analysis with detailed spectra for Sulfamonomethoxine-13C6 is
not publicly available, the expected spectral characteristics can be inferred from the unlabeled
compound and the nature of isotopic labeling.

Table 4: Expected Spectroscopic Features of Sulfamonomethoxine-13C6
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Technique

Expected Features

1H NMR

The spectrum will be very similar to that of
unlabeled Sulfamonomethoxine, with signals
corresponding to the methoxy group, the
pyrimidine ring protons, and the amine protons.
The aromatic signals from the phenyl ring will be

absent due to the 13C labeling.

13C NMR

The spectrum will show signals for all carbon
atoms. The six carbon atoms of the phenyl ring
will be observed and may exhibit splitting due to
13C-13C coupling. The chemical shifts will be very
similar to the unlabeled compound. PubChem
provides a reference 3C NMR spectrum for

Sulfamonomethoxine.

Mass Spectrometry

The molecular ion peak ([M+H]*) will be
observed at m/z 287.08, which is 6 mass units
higher than that of the unlabeled
Sulfamonomethoxine (m/z 281.08). The
fragmentation pattern is expected to be similar
to the unlabeled compound, with the fragments
containing the phenyl ring showing a +6 Da

mass shift.

Applications in Research and Development

Sulfamonomethoxine-13C6 is a valuable tool for a variety of research applications, primarily

due to its utility as an internal standard.

o Pharmacokinetic Studies: It enables accurate quantification of Sulfamonomethoxine in

biological samples (plasma, urine, tissues) during absorption, distribution, metabolism, and

excretion (ADME) studies.

o Metabolite Identification: Its known mass shift helps in distinguishing drug metabolites from

endogenous matrix components in mass spectrometry-based metabolomics studies.
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e Environmental Monitoring: It can be used as a spike-in standard for the accurate and precise
quantification of Sulfamonomethoxine residues in environmental samples such as soil and
water.

o Food Safety Analysis: It serves as an internal standard in methods for determining
Sulfamonomethoxine residues in food products of animal origin.

Conclusion

Sulfamonomethoxine-13C6 is an essential analytical tool for researchers and scientists
working with the antibiotic Sulfamonomethoxine. Its well-defined chemical structure and
properties, coupled with established synthetic and analytical methods, make it an
indispensable internal standard for accurate quantification in complex matrices. The
understanding of its mechanism of action further aids in the interpretation of its biological
effects in various experimental settings. This guide provides the core technical information
required for the effective utilization of Sulffamonomethoxine-13C6 in drug development and
related scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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